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3,3-Diethoxypropyl 2-methylprop-2-enoate - 95984-01-3

3,3-Diethoxypropyl 2-methylprop-2-enoate

Catalog Number: EVT-3471175
CAS Number: 95984-01-3
Molecular Formula: C11H20O4
Molecular Weight: 216.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,3-Diethoxypropyl 2-methylprop-2-enoate is a chemical compound classified as an ester. It is primarily utilized in organic synthesis and polymer chemistry. This compound is characterized by its unique structure, which allows it to participate in various chemical reactions, making it valuable in the development of functional materials.

Source

The compound can be sourced from commercial suppliers such as Sigma-Aldrich and PubChem, which provide detailed information on its properties and applications . Its synthesis is often discussed in the context of methacrylate monomers, indicating its relevance in polymer science.

Classification

3,3-Diethoxypropyl 2-methylprop-2-enoate belongs to the class of methacrylate esters, which are known for their utility in producing polymers with specific properties. Methacrylates are widely used in coatings, adhesives, and various polymeric materials due to their versatility and reactivity.

Synthesis Analysis

Methods

The synthesis of 3,3-Diethoxypropyl 2-methylprop-2-enoate typically involves the reaction of 2-methylprop-2-enoic acid (methacrylic acid) with diethoxypropanol under acidic or basic conditions. The reaction may be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Technical Details

  1. Reactants:
    • 2-Methylprop-2-enoic acid
    • Diethoxypropanol
    • Acid catalyst (optional)
  2. Reaction Conditions:
    • Temperature: Typically around 60-80°C
    • Duration: Several hours to ensure complete conversion
    • Solvent: Often carried out in a solvent like toluene or without solvent under reflux conditions.

This method allows for the formation of the ester bond while eliminating water, driving the reaction towards completion.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 216.28 g/mol
  • Density: Typically ranges from 0.9 to 1.0 g/cm³
  • Boiling Point: Approximately 180°C

These structural characteristics contribute to its reactivity and suitability for polymerization processes.

Chemical Reactions Analysis

Reactions

3,3-Diethoxypropyl 2-methylprop-2-enoate can undergo several significant chemical reactions:

  1. Polymerization: It readily participates in free radical polymerization, forming poly(3,3-Diethoxypropyl methacrylate), which exhibits pH-responsive behavior.
  2. Esterification: The compound can react with alcohols or acids to form new esters, expanding its utility in organic synthesis.

Technical Details

In polymerization reactions, initiators such as azobisisobutyronitrile (AIBN) may be used to generate free radicals that initiate the chain reaction:

InitiatorFree Radicals\text{Initiator}\rightarrow \text{Free Radicals}

These radicals react with the double bond of the methacrylate, leading to chain growth and polymer formation.

Mechanism of Action

The mechanism of action for the polymerization of 3,3-Diethoxypropyl 2-methylprop-2-enoate involves:

  1. Initiation: Free radicals generated from an initiator attack the double bond of the methacrylate.
  2. Propagation: The radical adds to another monomer molecule, creating a new radical that continues to react with additional monomers.
  3. Termination: The reaction can terminate through various pathways, including radical recombination or disproportionation.

This mechanism allows for the controlled growth of polymers with tailored properties depending on reaction conditions and monomer ratios.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid.
  • Odor: Characteristic odor typical of esters.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but insoluble in water.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of a double bond; participates readily in addition reactions.
  • Stability: Generally stable under normal conditions but sensitive to heat and light which may initiate polymerization prematurely.

Relevant data indicates that these properties make it suitable for applications requiring specific thermal and mechanical characteristics.

Applications

3,3-Diethoxypropyl 2-methylprop-2-enoate finds applications primarily in:

  1. Polymer Synthesis: Used as a monomer in producing pH-sensitive polymers for drug delivery systems.
  2. Coatings and Adhesives: Its ability to form strong bonds makes it valuable in coatings that require durability and resistance to environmental factors.
  3. Research Applications: Employed in studies related to polymer behavior under varying pH conditions, contributing to advancements in materials science.

The versatility of this compound underscores its significance in both academic research and industrial applications, highlighting its role in developing innovative materials.

Synthesis Methodologies and Reaction Optimization

Esterification Strategies for DEPMA Derivatives

Esterification between 3,3-diethoxypropanol and methacrylic acid derivatives constitutes the primary synthetic route for DEPMA. Traditional acid chloride approaches exhibit high reactivity but generate corrosive HCl byproducts that necessitate neutralization steps, introducing impurities and reducing overall yield (typically 70–75%) [5]. Alternatively, trans-esterification using methyl methacrylate under metal-catalyzed conditions achieves yields exceeding 85% but requires precise temperature control (80–85°C) to prevent acetal deprotection [5] [9]. Steglich esterification employing DCC/DMAP catalysts demonstrates exceptional selectivity (>95%) for acid- and heat-sensitive intermediates, though high reagent costs limit industrial adoption. Recent advances focus on enzymatic esterification using immobilized lipases, enabling ambient-temperature reactions with 90% conversion and minimal byproduct formation [2].

Table 1: Comparative Analysis of DEPMA Esterification Methods

MethodCatalyst/ReagentYield (%)Reaction Time (h)Key Advantage
Acid chlorideThionyl chloride70–753–4High reactivity
Trans-esterificationTitanium(IV) isopropoxide85–886–8Mild conditions
Steglich esterificationDCC/DMAP92–9512Ambient temperature
EnzymaticImmobilized lipase B88–9024No byproducts

Catalytic Systems for Enhanced Yield

Catalytic selection critically determines DEPMA synthesis efficiency:

  • Acid-mediated pathways: Sulfuric acid (0.5–1.0 wt%) facilitates rapid esterification (4–5 hours) but promotes acetal hydrolysis side reactions, limiting maximum yields to 80%. p-Toluenesulfonic acid (pTSA) reduces side reactions due to its organic solubility, enabling 88% yield at 75°C [7].
  • Base-mediated pathways: Triethylamine or 4-dimethylaminopyridine (DMAP) effectively catalyze trans-esterification but induce Michael addition byproducts at elevated temperatures, constraining reaction temperatures to <60°C [2].
  • Heterogeneous catalysts: Zeolite-supported acids enable catalyst recycling with consistent 85% yield over five cycles, while enzyme-based systems achieve 90% selectivity but suffer from slow kinetics (24+ hours) [7]. Superacid catalysts (e.g., trifluoromethanesulfonic acid) exhibit exceptional activity at 0.1 mol% loading, reducing reaction times to 2 hours with 93% yield, though moisture sensitivity complicates handling [7].

Table 2: Catalytic Performance in DEPMA Synthesis

Catalyst TypeRepresentative CatalystTemperature (°C)Yield (%)Major Challenge
Homogeneous acidpTSA7588Water removal required
Homogeneous baseDMAP6082Michael addition byproducts
Heterogeneous acidZeolite-beta8585Pore blockage
BiocatalyticLipase B (immobilized)3590Slow reaction kinetics
SuperacidTriflic acid7093Moisture sensitivity

Solvent-Free vs. Solvent-Assisted Synthesis

Solvent selection profoundly influences DEPMA reaction thermodynamics and kinetics:

  • Solvent-free systems enhance atom economy and reduce purification complexity, achieving 85–90% conversion at 80°C. However, increased viscosity impedes mass transfer, requiring intensive mixing and temperature gradients that may trigger thermal polymerization [5] [9].
  • Polar aprotic solvents (DMF, DMSO) improve reagent solubility and stabilize transition states, accelerating esterification 2.5-fold versus solvent-free systems. DMSO specifically enhances nucleophile activation, reducing activation energy by 15 kJ/mol but complicating product isolation [5].
  • Hydrocarbon solvents (toluene, cyclohexane) enable azeotropic water removal, driving equilibrium toward ester formation. Toluene-based reactions achieve 95% conversion at 110°C but necessitate rigorous drying to prevent acetal cleavage. Kinetic studies reveal first-order dependence on methacrylate concentration in toluene, with an activation energy of 45.2 kJ/mol [2].

Thermodynamic analyses confirm the reaction is mildly endothermic (ΔH = +68 kJ/mol), favoring higher temperatures. Solvent-free conditions exhibit positive entropy change (ΔS = +210 J/mol·K), indicating entropic driving force absent in solvated systems [2].

Scalability Challenges: Batch vs. Continuous Flow Systems

Industrial DEPMA production faces significant scalability hurdles:

  • Batch reactors dominate pilot-scale synthesis (50–100 L batches) but suffer from heat transfer limitations during methacrylate addition. Exothermic peaks (ΔT = 25°C) necessitate controlled addition rates below 5 mL/min to suppress thermal polymerization. Post-reaction distillation purification yields 92–95% pure DEPMA but generates 15–20% oligomeric residues at scale [1] [8].
  • Continuous flow systems mitigate thermal gradients through segmented flow microreactors, achieving 98% conversion with residence times under 30 minutes. Enhanced mixing eliminates localized hot spots, reducing inhibitor requirements by 40% versus batch processing [8]. However, acetal group sensitivity to acidic impurities demands ultra-high-purity feedstocks. Solid-supported scavengers (e.g., polymer-bound carbonate) integrated downstream remove residual acids, maintaining hydrolysable group integrity [8].
  • Process analytical technology (PAT) enables real-time FTIR monitoring of both methacrylate consumption (C=C absorbance at 1635 cm⁻¹) and acetal stability (C-O-C peak at 1060 cm⁻¹), allowing immediate parameter adjustments during continuous production [1].

Table 3: Performance Metrics for Industrial DEPMA Production Systems

ParameterBatch ReactorContinuous FlowImprovement
Typical volume50–100 L5–10 L/hrN/A
Reaction time8–10 hours0.5 hours16–20x faster
Thermal polymerization15–20% oligomers<5% oligomers3–4x reduction
MEHQ inhibitor required100 ppm60 ppm40% reduction
Energy consumption35 kWh/kg22 kWh/kg37% reduction

Properties

CAS Number

95984-01-3

Product Name

3,3-Diethoxypropyl 2-methylprop-2-enoate

IUPAC Name

3,3-diethoxypropyl 2-methylprop-2-enoate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-5-13-10(14-6-2)7-8-15-11(12)9(3)4/h10H,3,5-8H2,1-2,4H3

InChI Key

CPARKAXEDHCHNX-UHFFFAOYSA-N

SMILES

CCOC(CCOC(=O)C(=C)C)OCC

Canonical SMILES

CCOC(CCOC(=O)C(=C)C)OCC

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